N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
CAS No.:
VCID: VC11203601
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide -](/images/structure/VC11203601.png)
Description |
N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound with a molecular formula of C15H15FN2O3S and a molecular weight of 322.35 g/mol . This compound is characterized by its benzamide core, which is substituted with a 4-fluorophenyl group and a methyl(methylsulfonyl)amino group at the 4-position of the benzamide ring. Synthesis and PreparationWhile specific synthesis protocols for N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving amide bond formation and sulfonamide introduction. The raw materials required for such syntheses typically include fluorinated anilines, benzoyl chlorides, and sulfonamide precursors. Suppliers and AvailabilityN-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is available from a few suppliers globally, including VITAS-M LABORATORY, LTD. in Russia and Specs in the Netherlands . Future Research DirectionsFuture research should focus on the synthesis optimization, biological evaluation, and pharmacokinetic profiling of N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide. Additionally, molecular modeling studies could provide insights into its potential binding modes with biological targets, guiding further structural modifications to enhance efficacy and selectivity. |
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Product Name | N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Molecular Formula | C15H15FN2O3S |
Molecular Weight | 322.4 g/mol |
IUPAC Name | N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Standard InChI | InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) |
Standard InChIKey | TWFSNDWFFCPOGR-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Canonical SMILES | CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
PubChem Compound | 900640 |
Last Modified | Apr 15 2024 |
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